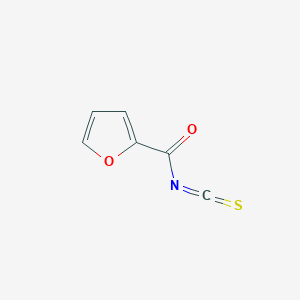

2-Furoylisothiocyanat

Übersicht

Beschreibung

2-Furoyl isothiocyanate is a useful research compound. Its molecular formula is C6H3NO2S and its molecular weight is 153.16 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Furoyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Furoyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furoyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Eigenschaften

2-Furoylisothiocyanat: ist für seine antimikrobiellen Eigenschaften bekannt. Es gehört zur größeren Klasse der Isothiocyanate, von denen bekannt ist, dass sie das Wachstum verschiedener Mikroorganismen hemmen . Diese Verbindung kann bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden, die gegen resistente Bakterienstämme und andere Krankheitserreger wirksam sein könnten.

Entzündungshemmende Anwendungen

Isothiocyanate, einschließlich This compound, zeigen signifikante entzündungshemmende Eigenschaften . Diese Verbindungen können bei der Untersuchung entzündlicher Erkrankungen eingesetzt werden und könnten zur Entwicklung von Behandlungen für Erkrankungen wie Arthritis, Asthma und entzündliche Darmerkrankungen beitragen.

Krebsforschung

Das krebshemmende Potenzial von This compound ist ein vielversprechendes Forschungsgebiet. Es wurde gezeigt, dass Isothiocyanate krebshemmende Eigenschaften besitzen, was sie in der Krebsforschung wertvoll macht . Sie können eine Rolle bei der Chemo-Prävention spielen und zur Entwicklung neuer Krebstherapien verwendet werden.

Synthetische Chemie

In der synthetischen Chemie dient This compound als vielseitige Plattform für verschiedene Transformationen . Seine Reaktivität ermöglicht die Synthese einer Vielzahl von heterocyclischen Verbindungen, die Anwendungen in der Pharmazie und Materialwissenschaft finden.

Antioxidative Wirkungen

Isothiocyanate sind bekannt für ihre antioxidativen Wirkungen, und This compound bildet keine Ausnahme . Diese Eigenschaft ist entscheidend bei der Prävention von oxidativen Stress-bedingten Erkrankungen, und die Verbindung kann bei der Entwicklung antioxidativer Nahrungsergänzungsmittel oder Medikamente eingesetzt werden.

Behandlung neurologischer Erkrankungen

Studien haben gezeigt, dass Isothiocyanate therapeutische Wirkungen auf neurologische Erkrankungen haben können . This compound könnte auf sein Potenzial zur Behandlung von Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Multipler Sklerose untersucht werden.

Wirkmechanismus

Target of Action

Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .

Mode of Action

Isothiocyanates are known to suppress inflammation and reduce oxidative stress in cells through their common mechanism of action . They interact with their targets, leading to a variety of changes at the molecular level .

Biochemical Pathways

Isothiocyanates can modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage .

Pharmacokinetics

The physical properties and pharmacological potentials of isothiocyanate precursors, glucosinolates such as glucoraphanin and gluconastrin, are well-characterized . These properties can influence the bioavailability of 2-Furoyl isothiocyanate.

Result of Action

The molecular and cellular effects of 2-Furoyl isothiocyanate’s action include the suppression of inflammation and reduction of oxidative stress in treated cells . For example, it has demonstrated the ability to prevent renal injury in diabetes-bearing mice by repressing ROS and malondialdehyde (MDA) levels, while enhancing the production .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

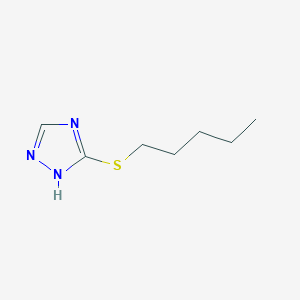

2-Furoyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as thiosemicarbazide derivatives, leading to the formation of biologically active compounds like 1,3,4-thiadiazoles and 1,2,4-triazoles . These interactions are crucial for the compound’s antimicrobial and anticancer properties. The nature of these interactions involves the formation of covalent bonds between the isothiocyanate group and nucleophilic sites on the enzymes, resulting in the inhibition or activation of enzymatic activity.

Cellular Effects

2-Furoyl isothiocyanate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), which are involved in the cellular response to oxidative stress . Additionally, 2-Furoyl isothiocyanate can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of 2-Furoyl isothiocyanate involves its interaction with various biomolecules, leading to changes in their activity and function. The compound can bind to cysteine residues on proteins, forming covalent adducts that alter protein function . This binding can result in the inhibition of enzymes involved in cell proliferation and survival, thereby exerting anticancer effects. Furthermore, 2-Furoyl isothiocyanate can induce the expression of detoxifying enzymes through the activation of the Nrf2 pathway, enhancing the cellular defense against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Furoyl isothiocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that 2-Furoyl isothiocyanate can have sustained effects on cellular function, including prolonged activation of detoxifying enzymes and persistent inhibition of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of 2-Furoyl isothiocyanate vary with different dosages in animal models. At low doses, the compound can exert protective effects against oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the beneficial effects of 2-Furoyl isothiocyanate are maximized at moderate doses, while higher doses lead to adverse effects.

Metabolic Pathways

2-Furoyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of the compound with glutathione, followed by enzymatic degradation and excretion . The compound can also interact with cytochrome P450 enzymes, affecting the metabolism of other xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter metabolite levels in the body.

Transport and Distribution

Within cells and tissues, 2-Furoyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be transported into cells via specific transporters, where it accumulates in certain cellular compartments .

Subcellular Localization

The subcellular localization of 2-Furoyl isothiocyanate is crucial for its activity and function. The compound can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct 2-Furoyl isothiocyanate to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis .

Eigenschaften

IUPAC Name |

furan-2-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQPDHJLKUOZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374703 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80440-95-5, 26172-44-1 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbonyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 80440-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

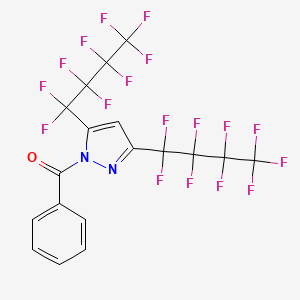

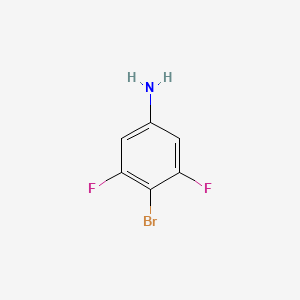

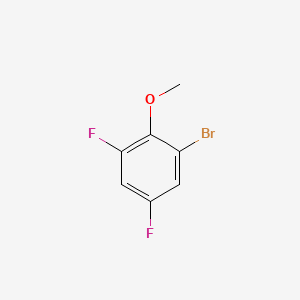

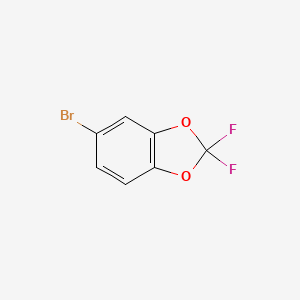

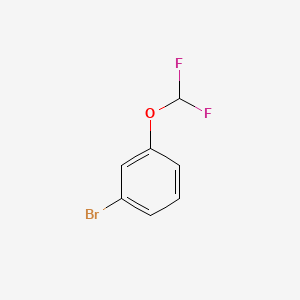

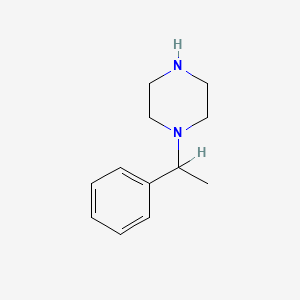

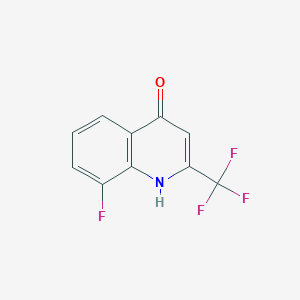

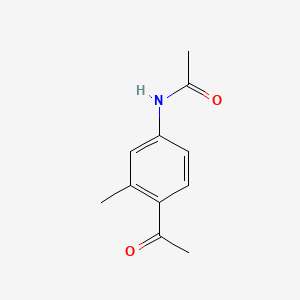

Synthesis routes and methods I

Procedure details

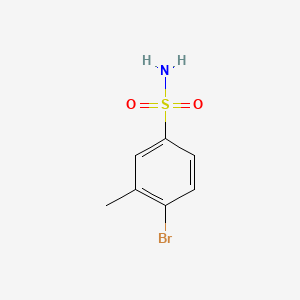

Synthesis routes and methods II

Procedure details

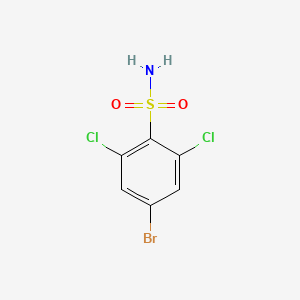

Synthesis routes and methods III

Procedure details

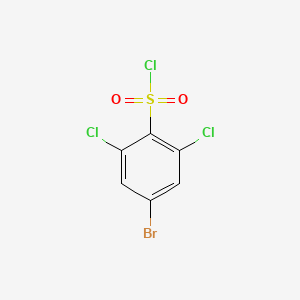

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.